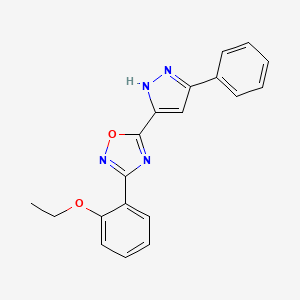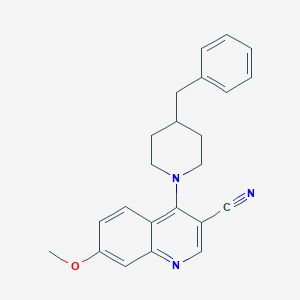
4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile” is likely a complex organic compound. It seems to contain a benzylpiperidine moiety, which is a common structural motif in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are often synthesized through various intra- and intermolecular reactions . For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes .
Chemical Reactions Analysis
Piperidine derivatives are often involved in various intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Mecanismo De Acción
Target of Action
It is known that benzylpiperidine derivatives have shown potential in modulating different targets involved in neurodegenerative diseases .
Mode of Action
It is known that benzylpiperidine derivatives act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .
Biochemical Pathways
It is known that benzylpiperidine derivatives can modulate different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Result of Action
The compound has shown cytotoxic potential against two leukemia cell lines . It is also known that benzylpiperidine derivatives can inhibit the toxic conformation of Aβ 1–42 and stabilize the α-helical content . They exert neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .
Action Environment
It is known that the efficacy of benzylpiperidine derivatives can be influenced by various factors, including the presence of other substances and the physiological state of the organism .
Análisis Bioquímico
Biochemical Properties
4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. The compound inhibits AChE activity, leading to increased levels of acetylcholine in the synaptic cleft . Additionally, this compound interacts with amyloid-beta (Aβ) peptides, preventing their aggregation and fibril formation
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against oxidative stress and apoptosis induced by amyloid-beta and hydrogen peroxide . The compound influences cell signaling pathways by inhibiting reactive oxygen species (ROS) generation and modulating the activity of key signaling molecules . Furthermore, this compound affects gene expression by upregulating neuroprotective genes and downregulating pro-apoptotic genes . These cellular effects highlight its potential as a neuroprotective agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the peripheral anionic site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it interacts with amyloid-beta peptides, stabilizing their alpha-helical content and inhibiting their toxic conformations . These binding interactions contribute to its neuroprotective effects by enhancing cholinergic signaling and preventing amyloid-beta aggregation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that it continues to exert neuroprotective effects, reducing oxidative stress and preventing cell death in neuronal cultures . These findings suggest that this compound is a stable and effective compound for prolonged use in research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that low to moderate doses of the compound exhibit neuroprotective effects without significant toxicity . At higher doses, some adverse effects such as mild gastrointestinal disturbances and transient behavioral changes have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently conjugated and excreted . These metabolic pathways ensure the compound’s clearance from the body and influence its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently taken up by neuronal cells, where it accumulates and exerts its neuroprotective effects . It interacts with transporters such as the organic cation transporter (OCT) and the multidrug resistance protein (MRP), facilitating its cellular uptake and distribution . These interactions influence its localization and accumulation within specific tissues, contributing to its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria of neuronal cells . It targets these organelles through specific targeting signals and post-translational modifications, ensuring its effective delivery to sites of action . This subcellular localization allows this compound to modulate mitochondrial function, reduce oxidative stress, and enhance cellular resilience.
Propiedades
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-2-28-21-8-9-23-22(15-21)24(20(16-25)17-26-23)27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,15,17,19H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFTUOUYRSGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6551717.png)
![N-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551725.png)
![ethyl 3-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6551732.png)
![ethyl 2-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6551747.png)

![5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6551761.png)

![ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate](/img/structure/B6551771.png)


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6551792.png)
![3-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6551794.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetonitrile](/img/structure/B6551798.png)
![N-[(4-methoxyphenyl)methyl]-2-({4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B6551799.png)
